2-(2,3-Dimethoxyphenyl)acetaldehyde

Description

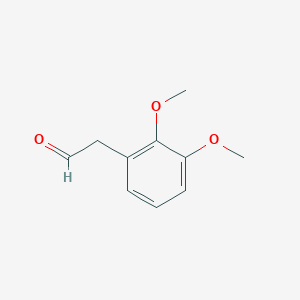

2-(2,3-Dimethoxyphenyl)acetaldehyde is an aromatic aldehyde characterized by a phenyl ring substituted with two methoxy groups at the 2- and 3-positions and an acetaldehyde side chain. The methoxy groups confer electron-donating effects, influencing reactivity and intermolecular interactions, while the aldehyde functional group enables participation in condensation and nucleophilic addition reactions. This compound is of interest in synthetic organic chemistry, particularly in the development of pharmaceuticals and heterocyclic compounds .

Properties

Molecular Formula |

C10H12O3 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

2-(2,3-dimethoxyphenyl)acetaldehyde |

InChI |

InChI=1S/C10H12O3/c1-12-9-5-3-4-8(6-7-11)10(9)13-2/h3-5,7H,6H2,1-2H3 |

InChI Key |

YCDYTWZNYPLTHG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1OC)CC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Methoxy vs. Chloro Groups

A key structural analog is 2-(2,3-Dichlorophenyl)acetaldehyde (C₈H₆Cl₂O), which replaces methoxy groups with chlorine atoms. Key differences include:

- Electronic Effects : Chlorine is electron-withdrawing, reducing electron density on the phenyl ring, whereas methoxy groups are electron-donating. This alters electrophilic substitution patterns and reaction rates.

- Physical Properties : The dichloro derivative has a lower molecular mass (189.035 g/mol) compared to the dimethoxy analog (estimated ~196.20 g/mol for C₁₀H₁₂O₃). Chlorine’s higher electronegativity may also reduce solubility in polar solvents compared to methoxy-substituted compounds .

Functional Group Variations: Aldehyde vs. Amide

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, C₁₇H₁₉NO₃) shares the dimethoxyphenyl moiety but features an amide group instead of an aldehyde. Key distinctions:

- Reactivity : The aldehyde group in 2-(2,3-dimethoxyphenyl)acetaldehyde is highly reactive toward nucleophiles (e.g., in Schiff base formation), whereas Rip-B’s amide group participates in hydrogen bonding, enhancing crystallinity (melting point: 90°C).

- Biological Activity : Amides like Rip-B are often explored for pharmacological applications due to stability, while aldehydes may serve as intermediates in drug synthesis .

Heterocyclic Derivatives

and highlight derivatives incorporating dimethoxyphenyl groups into heterocycles:

- Triazole Derivatives : 2-((5-(2,4- and 3,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids exhibit modified solubility and toxicity profiles. Computational models (e.g., GUSAR-online) predict acute toxicity, suggesting that substitution patterns (2,3- vs. 3,4-dimethoxy) influence bioactivity .

- Pyrimidinone Derivatives: Compounds like 2-(3,4-dimethoxyphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one demonstrate the utility of dimethoxyphenyl groups in enhancing binding affinity to biological targets, likely due to improved π-π stacking interactions .

Data Table: Key Properties of Comparable Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.